H-Ala-Phe-pNA HCl
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Overview
Description
“H-Ala-Phe-pNA HCl” is a compound that is often used in biochemical research . It is a substrate for various enzymes and is used in enzyme assays . The compound is white to faint yellow in color and has a molecular formula of C18H21ClN4O4 .
Physical And Chemical Properties Analysis
“H-Ala-Phe-pNA HCl” is a white to faint yellow powder . It has a molecular weight of 245.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
Nanomedicine Applications
The Phe-Phe motif, which is present in the compound, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Growth Hormone Releasing
A synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), which shares similarities with the compound , is reported to have remarkable growth hormone releasing activity . This could potentially be an area of application for “H-Ala-Phe-pNA . HCl”.
Peptide Self-Assembly
The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures . This self-assembly can be leveraged in various fields such as material science, biotechnology, and medicine.
Drug Delivery Systems
The self-assembled nanostructures based on the Phe-Phe motif can be used in drug delivery systems . They can encapsulate drugs and deliver them to specific locations in the body, improving the efficiency of the treatment.
Biomaterials
The nanostructures and hydrogels formed by the self-assembly of molecules based on the Phe-Phe motif can be used as biomaterials . These biomaterials can have various applications in tissue engineering and regenerative medicine.
New Therapeutic Paradigms
The unique properties of the self-assembled nanostructures based on the Phe-Phe motif hold substantial promise for the creation of the next generation nanomedicines . They can potentially lead to new therapeutic paradigms.
Mechanism of Action
Target of Action
H-Ala-Phe-pNA . HCl, also known as AF-pNA, primarily targets dipeptidyl peptidase 7 (DPP7) . DPP7 is an exopeptidase from P. gingivalis that plays a crucial role in protein hydrolysis .
Mode of Action
The compound H-Ala-Phe-pNA . HCl is a substrate for DPP7 . When acted upon by DPP7, the compound is cleaved, resulting in the release of p-nitroaniline (pNA) . This cleavage is a key step in the enzymatic activity of DPP7 .
Biochemical Pathways
The biochemical pathway involving H-Ala-Phe-pNA . HCl is primarily associated with protein hydrolysis . The cleavage of H-Ala-Phe-pNA . HCl by DPP7 is a part of this process . The resulting product, pNA, is a chromophore that can be detected spectrophotometrically .
Result of Action
The cleavage of H-Ala-Phe-pNA . HCl by DPP7 results in the release of pNA . This action is a crucial part of the protein hydrolysis process . The release of pNA can be detected spectrophotometrically, providing a measure of the enzymatic activity of DPP7 .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4.ClH/c1-12(19)17(23)21-16(11-13-5-3-2-4-6-13)18(24)20-14-7-9-15(10-8-14)22(25)26;/h2-10,12,16H,11,19H2,1H3,(H,20,24)(H,21,23);1H/t12-,16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNFOIYTLLBKJ-MIRNQTQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Phe-pNA . HCl |
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